molecular formula C14H11ClN2O2 B12732958 2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- CAS No. 135922-32-6

2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)-

Cat. No.: B12732958
CAS No.: 135922-32-6
M. Wt: 274.70 g/mol
InChI Key: LDSIOXLOEUNQLK-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- is a chemical compound that features a naphthalene ring system substituted with a carboxylic acid group, a chlorine atom, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as ligands and organocatalysts, which facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imidazole ring or the naphthalene system.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom in 2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- makes it unique compared to other similar compounds. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, potentially enhancing its utility in various applications .

Properties

CAS No.

135922-32-6

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

4-chloro-7-imidazol-1-yl-5,6-dihydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H11ClN2O2/c15-13-7-10(14(18)19)5-9-6-11(1-2-12(9)13)17-4-3-16-8-17/h3-8H,1-2H2,(H,18,19)

InChI Key

LDSIOXLOEUNQLK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C1N3C=CN=C3)C=C(C=C2Cl)C(=O)O

Origin of Product

United States

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